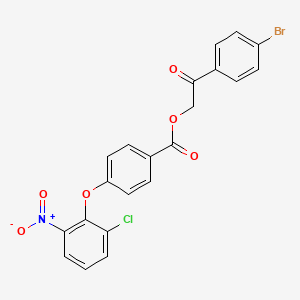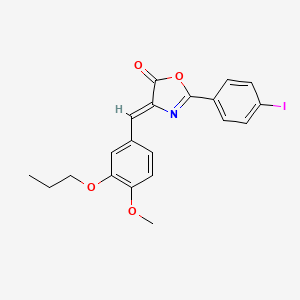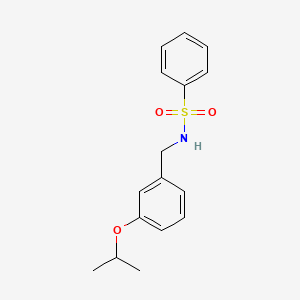
2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-(2-chloro-6-nitrophenoxy)benzoic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-aminophenoxy)benzoate.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-aminophenoxy)benzoate
- 2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-methoxyphenoxy)benzoate
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO6/c22-15-8-4-13(5-9-15)19(25)12-29-21(26)14-6-10-16(11-7-14)30-20-17(23)2-1-3-18(20)24(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBGHYXKDWTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4608302.png)
![2-{3-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4608339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4608347.png)
![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]pentanamide](/img/structure/B4608349.png)


![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4608372.png)
![5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B4608377.png)

![4-[(2-fluorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4608389.png)
![methyl 2-chloro-5-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4608397.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4608404.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B4608409.png)
![5-ethyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B4608416.png)
